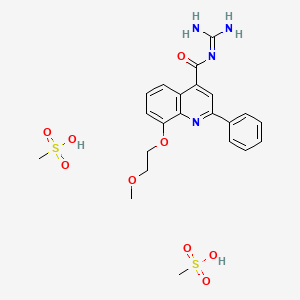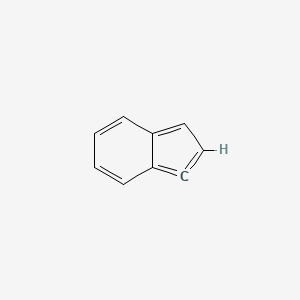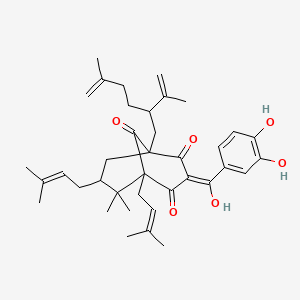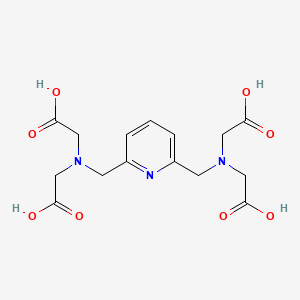
2,6-Bis(aminomethyl)pyridinetetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(aminomethyl)pyridinetetraacetate is a heterocyclic organic compound with the molecular formula C15H19N3O8 and a molecular weight of 369.33 g/mol . It is known for its complex structure, which includes a pyridine ring substituted with aminomethyl and carboxymethyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(aminomethyl)pyridinetetraacetate typically involves the reaction of pyridine derivatives with aminomethyl and carboxymethyl reagents. One common method includes the use of glycine derivatives in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,6-Bis(aminomethyl)pyridinetetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its chemical properties.
Substitution: The aminomethyl and carboxymethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2,6-Bis(aminomethyl)pyridinetetraacetate has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2,6-Bis(aminomethyl)pyridinetetraacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include coordination chemistry mechanisms, where the compound acts as a ligand to stabilize metal ions in specific oxidation states .
類似化合物との比較
Similar Compounds
Some compounds similar to 2,6-Bis(aminomethyl)pyridinetetraacetate include:
2,6-Bis(aminomethyl)pyridine: Lacks the carboxymethyl groups, making it less versatile in forming stable complexes.
2,6-Diaminopyridine: Similar structure but lacks the aminomethyl and carboxymethyl groups, limiting its applications in coordination chemistry.
Uniqueness
What sets this compound apart from similar compounds is its ability to form highly stable complexes with metal ions due to the presence of both aminomethyl and carboxymethyl groups. This makes it particularly useful in applications requiring stable metal-ligand interactions .
特性
CAS番号 |
53793-56-9 |
|---|---|
分子式 |
C15H19N3O8 |
分子量 |
369.33 g/mol |
IUPAC名 |
2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H19N3O8/c19-12(20)6-17(7-13(21)22)4-10-2-1-3-11(16-10)5-18(8-14(23)24)9-15(25)26/h1-3H,4-9H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChIキー |
GGLAGENYOZKOMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
正規SMILES |
C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
同義語 |
2,6-bis(aminomethyl)pyridinetetraacetate PBMNTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


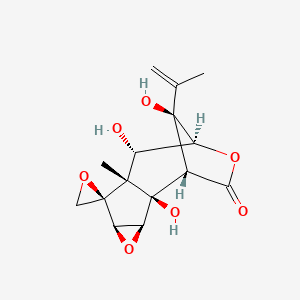
![1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B1232484.png)
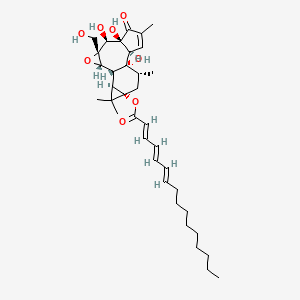
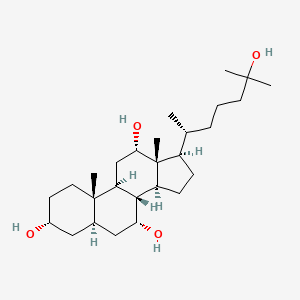
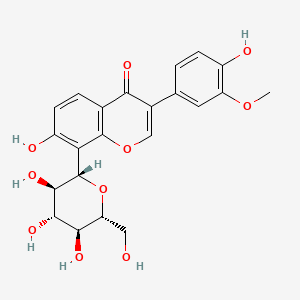
![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)
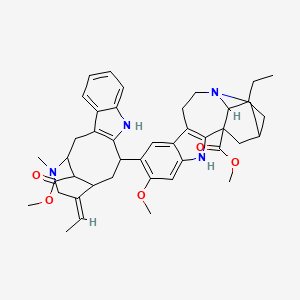
![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)
